molecular formula C8H13NO3 B14515793 (4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one CAS No. 63296-76-4

(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one

Cat. No.: B14515793
CAS No.: 63296-76-4
M. Wt: 171.19 g/mol
InChI Key: ZGWQHWVJWVNLPX-RITPCOANSA-N
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Description

(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one is a chiral compound with a unique structure that includes a cyclopentane ring substituted with nitro and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one typically involves the nitration of a suitable cyclopentane precursor. One common method includes the following steps:

    Starting Material: The synthesis begins with 2,2,4-trimethylcyclopentanone.

    Nitration: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate, acidic or basic aqueous conditions.

Major Products

    Reduction: (4R,5S)-2,2,4-trimethyl-5-aminocyclopentan-1-one.

    Substitution: Various substituted cyclopentanones depending on the nucleophile used.

    Oxidation: (4R,5S)-2,2,4-trimethyl-5-carboxycyclopentan-1-one.

Scientific Research Applications

(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the stereochemistry of the compound allows for specific binding interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-2,2,4-trimethyl-5-aminocyclopentan-1-one: A reduction product of the nitro compound.

    (4R,5S)-2,2,4-trimethyl-5-carboxycyclopentan-1-one: An oxidation product of the nitro compound.

    (4R,5S)-2,2,4-trimethyl-5-thiocyclopentan-1-one: A substitution product where the nitro group is replaced by a thiol group.

Uniqueness

(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one is unique due to its specific stereochemistry and the presence of both nitro and methyl groups on the cyclopentane ring. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.

Properties

CAS No.

63296-76-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one

InChI

InChI=1S/C8H13NO3/c1-5-4-8(2,3)7(10)6(5)9(11)12/h5-6H,4H2,1-3H3/t5-,6+/m1/s1

InChI Key

ZGWQHWVJWVNLPX-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1CC(C(=O)[C@H]1[N+](=O)[O-])(C)C

Canonical SMILES

CC1CC(C(=O)C1[N+](=O)[O-])(C)C

Origin of Product

United States

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